![molecular formula C26H26N6O3 B2538245 N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea CAS No. 1251586-69-2](/img/structure/B2538245.png)

N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

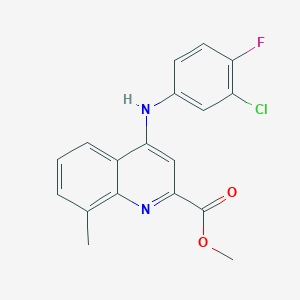

The compound N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea is a urea derivative that incorporates both a fluorinated phenyl group and an imidazo[1,2-a]pyridine moiety. These structural features suggest that the compound could have interesting biological activities and could potentially serve as a core fragment in various drug molecules. The presence of the imidazo[1,2-a]pyridine ring system is particularly noteworthy as it is a fused heterocyclic substance that plays a significant role in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar urea derivatives have been synthesized through reactions involving isocyanates and substituted anilines, as seen in the synthesis of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas with yields ranging from 27% to 73% . Another related compound, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, was synthesized from a coupling reaction involving an iodoimidazo[1,2-a]pyridine derivative and a substituted phenylurea . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR, as well as single-crystal X-ray diffraction studies . Theoretical calculations, such as density functional theory (DFT), have also been employed to optimize the molecular structure and confirm the experimental findings. These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be quite diverse, depending on their molecular structure. For instance, the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces can significantly stabilize the molecular structure and influence properties such as solubility and melting point . The vibrational properties of these compounds can be studied using characteristic vibrational absorption bands, which can provide insights into the molecular conformation and intermolecular interactions. Frontier molecular orbital (FMO) analysis can also be used to study the charge transfer interactions within the molecule.

Applications De Recherche Scientifique

Enzyme Inhibition and Anticancer Activity

Research has demonstrated the synthesis and evaluation of urea derivatives, including variants of the compound , for their enzyme inhibition capabilities and potential anticancer activities. One study synthesized several urea derivatives and assessed their effects on enzyme inhibition assays and a prostate cancer cell line. A new compound within this research showed notable in vitro anticancer activity, emphasizing the therapeutic potential of such compounds in treating cancer (Mustafa, Perveen, & Khan, 2014).

Antitumor Activities

Another study focused on the synthesis of imidazole acyl urea derivatives as Raf kinase inhibitors, highlighting their antitumor activities. Novel compounds exhibited significant inhibitory activities, comparable to Sorafenib, against a human gastric carcinoma cell line, illustrating the compound's potential as an antitumor agent (Zhu, 2015).

Antimicrobial Activity

Research into pyrimidine derivatives, closely related to the chemical structure , has shown significant antimicrobial activities. These compounds were synthesized and characterized, revealing potential applications in medicine and other fields requiring antimicrobial agents (Rathod & Solanki, 2018).

Molecular Structure and Vibrational Properties

A study on the synthesis, crystal structure, and vibrational properties of a derivative of imidazo[1,2-a]pyridine revealed insights into the molecular structure optimized using density functional theory. This research contributes to understanding the compound's stability and interactions, facilitating its application in drug design and material science (Chen et al., 2021).

Mécanisme D'action

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Indole Derivatives

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Propriétés

IUPAC Name |

N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3/c33-24(30-15-13-29(14-16-30)22-9-5-2-6-10-22)19-32-26(35)31-18-21(11-12-23(31)28-32)25(34)27-17-20-7-3-1-4-8-20/h1-12,18H,13-17,19H2,(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYXLCXFOCDZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)